molecular formula C19H13FN4OS2 B12183892 2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide

2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide

Cat. No.: B12183892
M. Wt: 396.5 g/mol
InChI Key: ICLJUGFMUORXMF-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide is a potent and selective small molecule inhibitor of the Pim kinase family, with particular affinity for Pim-1, Pim-2, and Pim-3 isoforms. These serine/threonine kinases are implicated in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors. The compound functions by competitively binding to the ATP-binding pocket of Pim kinases, thereby inhibiting their catalytic activity and downstream signaling. This disruption can lead to the induction of apoptosis and the sensitization of cancer cells to conventional chemotherapeutic agents. Research utilizing this inhibitor is primarily focused on oncology, where it serves as a critical tool for elucidating the specific roles of Pim kinases in tumorigenesis, investigating mechanisms of drug resistance , and exploring potential synergistic combinations in preclinical models. Its well-defined mechanism of action makes it a valuable asset for validating Pim kinases as therapeutic targets and for advancing the development of novel anti-cancer strategies.

Properties

Molecular Formula

C19H13FN4OS2

Molecular Weight

396.5 g/mol

IUPAC Name

2-(3-fluorophenyl)-4-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H13FN4OS2/c1-11-16(27-18(22-11)13-3-2-4-14(20)9-13)17(25)24-19-23-15(10-26-19)12-5-7-21-8-6-12/h2-10H,1H3,(H,23,24,25)

InChI Key

ICLJUGFMUORXMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Oxidative Coupling

Recent methods employ copper catalysts for one-pot syntheses. Wang et al. demonstrated that CuI/O₂ systems enable oxidative coupling of aldehydes, amines, and sulfur to form thiazoles. Applied to the target compound, this approach reduces step count but requires optimization for fluorinated substrates.

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization steps, achieving 90% yield in 10 minutes for analogous thiazoles. This method is particularly effective for large-scale synthesis due to reduced energy consumption.

Comparative Analysis of Synthesis Methods

Method Yield Time Purity Key Advantage
Hantzsch Synthesis65–78%6–12 h>95%Well-established, scalable
Suzuki Coupling70–85%12 h>98%High regioselectivity
Microwave Cyclization85–90%10 min>97%Rapid, energy-efficient
Copper-Catalyzed Coupling60–70%24 h90–95%One-pot, fewer intermediates

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts like palladium or platinum. Solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted thiazole derivatives .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its anticancer properties . Research has shown that thiazole derivatives exhibit promising activity against various cancer cell lines. For instance:

  • Synthesis and Testing : A series of thiazole-pyridine hybrids were synthesized and evaluated for their antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). One notable compound demonstrated an IC50 value of 5.71 μM against MCF-7 cells, outperforming the standard drug 5-fluorouracil (IC50 = 6.14 μM) .
  • Mechanism of Action : The anticancer effects are often attributed to the presence of electron-withdrawing groups, which enhance the compounds' interactions with biological targets, leading to increased cytotoxicity .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent :

  • Broad-Spectrum Activity : Recent studies on thiazole derivatives indicated effectiveness against drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Compounds derived from similar thiazole frameworks exhibited favorable activity profiles, suggesting that modifications to the thiazole structure can enhance antimicrobial efficacy .

Enzyme Inhibition

Another area of interest is the compound's ability to act as an enzyme inhibitor :

  • Carbonic Anhydrase Inhibition : Some synthesized thiazole derivatives have been evaluated for their inhibitory effects on carbonic anhydrase (CA) enzymes, which are crucial in various physiological processes. Specific derivatives showed significant inhibitory activity, indicating potential therapeutic applications in treating conditions related to CA dysregulation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of thiazole-based compounds:

  • SAR Insights : Studies have highlighted that modifications at specific positions on the thiazole ring can significantly alter biological activity. For example, the introduction of halogen atoms or varying substituents on the pyridine ring has been shown to enhance anticancer and antimicrobial activities .

Data Table: Summary of Applications

ApplicationActivity TypeNotable FindingsReferences
AnticancerCytotoxicityIC50 = 5.71 μM against MCF-7; superior to 5-FU
AntimicrobialBroad-spectrumEffective against MRSA and vancomycin-resistant strains
Enzyme InhibitionCA InhibitorSignificant inhibition observed; potential therapeutic uses

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key structural variations among related compounds include substituent types (e.g., halogens, methyl, methoxy), heterocyclic systems (pyrazole, thiadiazine, triazolo-pyridine), and functional groups (esters, amides). Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Activity Reference
Target Compound: 2-(3-Fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide C₁₉H₁₄FN₅OS₂ 419.47 3-Fluorophenyl, 4-methyl, pyridinyl-thiazole carboxamide Enhanced metabolic stability
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide C₂₃H₁₆Cl₃N₅O 500.81 Dichlorophenyl, pyridylmethyl, pyrazole core Likely higher lipophilicity
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate C₂₃H₁₈ClFN₃O₂S 479.92 Chlorophenyl, fluorophenyl-pyrazole, ester group Ester may reduce metabolic stability
N-[(3-Chloro-4-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide C₂₀H₁₈ClFN₄O₂S 432.90 Chloro-fluorophenylmethyl, pyridinyl-thiazole, isobutanamide Potential improved solubility
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)-1,3-thiazole-4-carboxamide C₁₇H₁₂F₆N₆OS₂ 534.43 Trifluoromethyl groups on pyrazole and phenyl, thioamide High hydrophobicity

Key Observations:

  • Fluorine vs. Chlorine: The target compound’s 3-fluorophenyl group offers a balance of electronegativity and moderate lipophilicity, whereas chlorine substituents (e.g., in ) increase lipophilicity but may reduce metabolic stability.
  • Pyridinyl-Thiazole vs. Pyrazole Systems: The bis-thiazole core in the target compound may confer greater rigidity and target selectivity compared to pyrazole-based analogs (e.g., ).
  • Carboxamide vs.

Biological Activity

2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, with supporting data from various studies.

Chemical Structure and Properties

The compound's molecular formula is C19H13FN4OS2C_{19}H_{13}FN_{4}OS_{2}, with a molecular weight of 396.5 g/mol. The presence of the thiazole ring system, along with a fluorinated phenyl group and a pyridine moiety, contributes to its pharmacological potential. The thiazole structure is particularly significant as it is known for its ability to interact with various biological targets.

Anti-inflammatory Activity

Research indicates that 2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide exhibits notable anti-inflammatory properties. The thiazole moiety is known to inhibit specific enzymes involved in inflammatory pathways. For instance:

  • Inhibition of COX Enzymes : Studies have shown that compounds with similar thiazole structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Cytokine Modulation : The compound may modulate cytokine production, reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are often elevated in inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cell Line Studies : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The IC50 values for these cell lines were reported to be around 1.27 µM for MCF-7 cells, indicating significant potency.
  • Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and inhibition of key signaling pathways such as AKT/mTOR. These pathways are crucial for cell survival and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of 2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide can be attributed to specific structural features:

Structural Feature Impact on Activity
Fluorinated Phenyl GroupEnhances binding affinity to targets
Thiazole Ring SystemCritical for cytotoxic activity
Pyridine MoietyIncreases selectivity for molecular targets

The presence of the fluorine atom at the 3-position on the phenyl ring significantly influences binding interactions with biological targets, enhancing both potency and selectivity .

Case Studies

Several studies have highlighted the efficacy of similar thiazole derivatives:

  • Thiazolidinone Derivatives : Research on thiazolidinones has shown promising results in terms of anticancer and anti-inflammatory activities. For example, derivatives demonstrated significant inhibition of cancer cell proliferation and modulation of inflammatory markers .
  • In Vivo Studies : Preliminary in vivo studies using animal models have suggested that compounds similar to 2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide exhibit reduced tumor growth and improved survival rates .

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